molecular formula C20H36N2 B033820 N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine CAS No. 3081-14-9

N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

Cat. No.: B033820
CAS No.: 3081-14-9
M. Wt: 304.5 g/mol
InChI Key: ZJNLYGOUHDJHMG-UHFFFAOYSA-N
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Description

N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine is a high-purity, alkylated p-phenylenediamine derivative of significant interest in industrial and polymer chemistry research. Its primary research value lies in its potent antioxidant and antiozonant properties, functioning as a highly effective stabilizer. The mechanism of action involves the compound acting as a sacrificial agent; it preferentially reacts with ozone and peroxyl radicals, thereby inhibiting the oxidative chain reactions that lead to polymer degradation. This protective action prevents cracking, embrittlement, and loss of mechanical integrity in susceptible materials. Consequently, this reagent is extensively utilized in research focused on extending the service life of elastomers and synthetic rubbers, such as those used in tire manufacturing and industrial rubber goods. Its specific molecular structure, featuring bulky alkyl substituents, contributes to its reduced volatility and enhanced compatibility within polymer matrices, making it a subject of study for developing next-generation stabilization systems. Researchers employ this compound to investigate degradation kinetics, evaluate the efficacy of antioxidant blends, and develop new formulations with improved durability under harsh environmental conditions.

Properties

IUPAC Name

1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine
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InChI

InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3
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InChI Key

ZJNLYGOUHDJHMG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C
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Molecular Formula

C20H36N2
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID2024618
Record name N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine
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Molecular Weight

304.5 g/mol
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Physical Description

N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992), Liquid
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Record name 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)-
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Boiling Point

459 °F at 13.5 mmHg (NTP, 1992)
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Flash Point

greater than 200 °F (NTP, 1992)
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Density

0.91 (NTP, 1992) - Less dense than water; will float
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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CAS No.

3081-14-9
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Record name N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine
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Record name N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine
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Record name 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)-
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Record name N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine
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Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Melting Point

-33 °F (NTP, 1992)
Record name N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE
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Preparation Methods

Batch Reactor Synthesis

Early industrial methods employed batch reactors, where p-nitroaniline and MIAK were combined in a high-pressure autoclave with catalysts like copper chromite or palladium on carbon. Reaction conditions typically required hydrogen pressures of 5 MPa and temperatures of 120–140°C, achieving yields of 80–85%. However, batch processes faced challenges such as catalyst degradation, prolonged reaction times, and difficulties in recycling excess ketone.

Continuous Flow Synthesis

Modern approaches prioritize continuous flow systems to address batch limitations. Patent CN103467305A details a tubular reactor design where preheated reactants (110–150°C) flow through a catalyst-packed bed at 150–200°C under hydrogen pressures of 0.5–2.5 MPa. This configuration achieves 99% conversion of p-nitroaniline with 95% selectivity toward 77PD, significantly outperforming batch methods.

Catalytic Systems and Optimization

Catalyst selection profoundly influences reaction efficiency and product purity.

Heterogeneous Catalysts

Solid catalysts like palladium on carbon (Pd/C) or copper-zinc oxides (Cu/ZnO) dominate industrial applications due to their recyclability and stability. Pd/C excels in hydrogenation steps, reducing nitro groups to amines without over-alkylation, while Cu-based catalysts optimize alkylation kinetics.

Table 1: Catalyst Performance in Continuous Flow Systems

CatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)
Pd/C190–2000.799.996.3
Cu/ZnO175–1851.299.595.7
Ni/SiO₂160–1702.098.893.2

Data sourced from patent examples.

Solvent-Free Reactions

Emerging protocols eliminate solvents by using excess MIAK as both reactant and reaction medium. This approach reduces waste and simplifies purification, as unreacted ketone is distilled and recycled.

Industrial-Scale Production Techniques

Reactor Design and Process Integration

Patent CN106554284B highlights a fixed-bed reactor system with integrated preheating and gas-liquid separation units. Reactants are preheated to 145–150°C before entering the catalyst bed, ensuring optimal reaction initiation. Hydrogen is injected co-currently, maintaining a turbulent flow to enhance mass transfer and prevent catalyst fouling.

Distillation and Purification

Crude product from the reactor undergoes vacuum distillation (−0.5 to −0.1 MPa) to isolate 77PD. This step removes residual ketone and byproducts like N-monoalkylated intermediates, yielding a final purity of >95%.

Comparative Analysis of Methodologies

Efficiency Metrics

Continuous flow systems reduce reaction times from 8–12 hours (batch) to 2–4 hours, with catalyst lifetimes exceeding one year due to minimal deactivation. Energy consumption drops by 30% compared to batch reactors, primarily due to lower pressure requirements.

Environmental and Economic Considerations

The shift to solvent-free, continuous processes cuts organic waste by 70% and reduces raw material costs through ketone recycling. Solid catalysts further lower expenses, as they avoid the frequent replacement needed in batch systems .

Chemical Reactions Analysis

Types of Reactions

Delphinidin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant and Antiozonant in Rubber Manufacturing

77PPD is primarily used as an antioxidant and antiozonant in rubber products. It helps prevent oxidative degradation, thereby enhancing the longevity and performance of rubber materials. Its effectiveness in scavenging reactive oxygen species (ROS) makes it crucial for maintaining the integrity of rubber products under various environmental conditions .

Fuel Additives

In the fuel industry, 77PPD acts as a stabilizer that enhances the longevity and performance of fuel additives. Its antioxidant properties prevent the formation of harmful by-products during fuel storage and usage, contributing to improved fuel efficiency and reduced emissions .

Dyes and Pigments

The deep red color of 77PPD positions it as a potential candidate for use in the dyes and pigments industry. Its unique color properties can be utilized in various applications ranging from textiles to plastics .

Toxicological Studies

77PPD has been subjected to extensive toxicological assessments due to its potential health risks. The GreenScreen® assessment categorizes it as a chemical of high concern, highlighting its reproductive toxicity and potential mutagenicity. Studies indicate that it may interfere with endocrine functions and exhibit genotoxic properties that could affect DNA integrity .

Environmental Impact Assessments

Research has also focused on the environmental implications of using 77PPD. Its persistence in the environment and potential bioaccumulation raise concerns regarding aquatic toxicity and ecosystem health. The compound's interaction with various environmental factors necessitates ongoing studies to evaluate its long-term effects .

Case Study 1: Rubber Industry

A study conducted on the use of 77PPD in tire manufacturing demonstrated significant improvements in the durability and resistance of tires to cracking and aging due to ozone exposure. The antioxidant properties of 77PPD were found to enhance the performance of rubber compounds significantly, leading to longer-lasting products .

Case Study 2: Fuel Stability

Research examining the effects of 77PPD as a fuel additive revealed that it effectively reduced the formation of deposits during combustion processes. This not only improved engine efficiency but also minimized harmful emissions, contributing positively to environmental sustainability efforts.

Mechanism of Action

Delphinidin chloride exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

    Anti-cancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K-Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 77PD with other substituted p-phenylenediamines:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Water Solubility Key Applications
77PD 3081-14-9 C₂₀H₃₆N₂ 304.52 Dark red liquid 800 µg/L (22°C) Rubber antioxidants
N,N'-Di-sec-butyl-p-phenylenediamine 101-96-2 C₁₄H₂₄N₂ 220.35 Liquid 1.5 mg/L (model estimate) Fuel additives, rubber
6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) 793-24-8 C₁₈H₂₄N₂ 268.40 Solid Low (lipophilic) Tire antioxidants
DPPD (N,N'-Diphenyl-p-phenylenediamine) 74-31-7 C₁₈H₁₆N₂ 260.33 Crystalline solid Insoluble Polymer stabilizers
N,N′-Bis(methylphenyl)-1,4-benzenediamine 27417-40-9 C₂₀H₂₀N₂ 288.39 Solid (MP: 475°C) Insoluble Specialty chemical synthesis

Key Observations :

  • Branching and Lipophilicity: 77PD’s branched 1,4-dimethylpentyl groups enhance its solubility in non-polar matrices (e.g., rubber) compared to less-branched analogs like DPPD .
  • Water Solubility : 77PD has lower solubility than N,N'-di-sec-butyl-p-phenylenediamine (101-96-2), likely due to its longer alkyl chains .

Toxicological Profiles

Genotoxicity and Carcinogenicity
  • 77PD: Negative in in vivo mammalian micronucleus tests despite positive in vitro clastogenicity in chromosomal aberration assays (without metabolic activation) . The U.S. EPA categorizes substituted p-phenylenediamines as non-genotoxic due to structural consistency and negative in vivo results .
  • N,N'-Di-sec-butyl-p-phenylenediamine (101-96-2): Negative in both in vitro and in vivo genotoxicity studies .
  • 6PPD: Under scrutiny for environmental toxicity, particularly its quinone derivative (6PPD-Q), which is toxic to aquatic organisms .
Reproductive Toxicity
  • 77PD: No embryotoxicity, fetotoxicity, or teratogenicity observed in rats at doses up to 150 mg/kg/day.
  • 6PPD: Limited reproductive toxicity data available; however, its environmental persistence raises concerns .

Environmental Behavior and Degradation

  • Environmental Presence: 77PD’s quinone derivative (77PD-Q) has been detected in air particulates in China, alongside other PPD-quinones like IPPD-Q and DTPD-Q .
  • Degradation Pathways : Hydrolysis and oxidation of 77PD yield products like 4-hydroxylamine, though some reported degradation intermediates are chemically implausible .

Biological Activity

N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine, commonly referred to as 77PPD (CAS Number: 3081-14-9), is a substituted para-phenylenediamine primarily utilized as an antioxidant and antiozonant in various applications, including rubber manufacturing and fuel additives. This compound has garnered attention due to its potential biological activities and associated health concerns. This article explores the biological activity of 77PPD, including its mechanisms of action, toxicological profiles, and environmental implications.

77PPD is characterized as a dark brown-purple viscous liquid at room temperature. Its primary functions include:

  • Antioxidant : Prevents oxidative degradation in materials such as rubber.
  • Stabilizer : Used in fuel additives to enhance longevity and performance.

Antioxidant Activity

77PPD exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and free radicals. This activity is crucial in preventing oxidative stress, which can lead to cellular damage and various diseases.

Toxicological Profile

The GreenScreen® assessment categorizes 77PPD as a chemical of high concern due to its potential adverse health effects. Key findings include:

  • Carcinogenicity : Classified with a high score for reproductive toxicity.
  • Mutagenicity : Exhibits genotoxic properties that may affect DNA integrity.
  • Endocrine Disruption : Potentially interferes with endocrine functions, although specific data gaps exist regarding neurotoxicity.

Toxicokinetics

77PPD demonstrates moderate bioaccumulation potential and persistence in the environment. Its metabolic pathways suggest that it can be transformed into more toxic derivatives under certain conditions, raising concerns about long-term exposure effects.

Toxicological Endpoint Score Comments
CarcinogenicityHighSignificant concern for human health
MutagenicityModeratePotential DNA damage observed
Reproductive ToxicityHighImpacts on fertility noted
Endocrine ActivityModerateEvidence suggests possible disruption

Environmental Impact

77PPD has been detected in various environmental matrices, including urban air samples where it is associated with vehicle emissions. Its presence raises concerns about human exposure through inhalation or dermal contact.

Case Studies

  • Study on Antioxidant Efficacy :
    A comparative study assessed the efficacy of 77PPD against other antioxidants in biodiesel applications. Results indicated that while 77PPD showed superior performance in preventing oxidative degradation, its toxicity profile necessitated careful consideration for long-term use in consumer products.
  • Toxicological Assessment :
    A comprehensive evaluation by ToxServices LLC highlighted the need for further research on the neurotoxic effects of 77PPD. Although initial findings indicate potential risks, a data gap exists regarding chronic exposure studies.

Q & A

Q. Q1. What are the established methods for synthesizing 77PD, and how do reaction conditions influence yield?

77PD is synthesized via reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone (methyl isoamyl ketone, MIAK) using copper-based catalysts. Key parameters include:

  • Catalyst selection : Copper catalysts (e.g., Cu/ZnO) enhance selectivity and reduce side reactions like over-alkylation .
  • Temperature : Optimal yields (~85%) are achieved at 120–140°C under hydrogen pressure (2–4 MPa) .
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reaction homogeneity.
    Methodological validation involves monitoring intermediates (e.g., p-phenylenediamine derivatives) via HPLC or GC-MS.

Basic Research: Functional Role in Materials Science

Q. Q2. How does 77PD compare to other p-phenylenediamine antidegradants in rubber formulations?

77PD is favored in tire treads and sidewalls due to its balance of antiozonant and antioxidant properties. Comparative studies show:

  • Thermal stability : 77PD outperforms IPPD (N-isopropyl-N'-phenyl-PPD) in high-temperature aging tests (e.g., 70°C for 168 hours) by reducing crack formation by 40% .
  • Solubility in rubber matrices : Its branched alkyl chains (1,4-dimethylpentyl groups) enhance compatibility with natural rubber, reducing blooming compared to DPPD (N,N'-diphenyl-PPD) .
    Standard evaluation involves ASTM D3182 mechanical testing and ozone resistance assays (ASTM D1149).

Advanced Research: Environmental Analysis and Exposure Pathways

Q. Q3. What analytical methods are used to detect 77PD in environmental matrices, and what are their limitations?

77PD is quantified in road dust, soil, and water using:

  • LC-MS/MS : Achieves detection limits of 0.05–0.12 ng/g in dust/soil, but requires derivatization due to low ionization efficiency .
  • GC-MS : Limited by thermal decomposition of 77PD above 250°C, leading to false positives (e.g., misidentification as 6PPD-quinone) .
    Contradictions arise in environmental studies; for example, 77PD is detected in 100% of road dust samples but only 70% of topsoil, suggesting differential mobility or degradation .

Advanced Research: Degradation Mechanisms

Q. Q4. What are the photolytic and thermal degradation pathways of 77PD?

  • Photolysis : Under UV light (λ = 254 nm), 77PD undergoes Norrish Type-II reactions, forming diradical intermediates that cleave to yield N-methylpentanamine and quinone derivatives. Femtosecond spectroscopy reveals non-concerted hydrogen transfer with a lifetime of 1.2 ps for diradical states .
  • Thermal degradation : At >200°C, 77PD generates N-oxides and nitrosamines, identified via FTIR and NMR. Contradictory reports exist on mutagenicity of these byproducts, necessitating Ames test validation .

Advanced Research: Ecotoxicology and Regulatory Compliance

Q. Q5. How are 77PD’s persistent, bioaccumulative, and toxic (PBT) properties assessed for regulatory compliance?

  • Persistence : OECD 301B tests show 77PD’s half-life in water exceeds 60 days, indicating low biodegradability .
  • Bioaccumulation : Log Kow values (5.2–5.8) predict moderate bioaccumulation in fish, but in vivo studies in Daphnia magna show BCF <500, suggesting regulatory ambiguity .
  • Toxicity : Acute aquatic toxicity (LC50 for zebrafish: 2.1 mg/L) triggers EU REACH requirements for extended one-generation reproductive toxicity studies (OECD 443) .

Advanced Research: Human Exposure Risk Assessment

Q. Q6. What methodologies are used to assess human exposure to 77PD in urban environments?

  • Dermal exposure : Skin absorption rates (0.8–1.2 µg/cm²/hr) are measured using ex vivo human skin models and quantified via LC-MS/MS .
  • Inhalation risk : Airborne 77PD particles (PM₂.₅) are collected on quartz filters, with concentrations ranging 0.5–3.2 ng/m³ in tire wear-dominated areas .
    Conflicting data exist on urinary metabolites; some studies detect N-acetylated derivatives, while others report rapid renal clearance, complicating biomarker selection .

Advanced Research: Mechanistic Toxicology

Q. Q7. What in vitro models elucidate 77PD’s cytotoxicity and oxidative stress pathways?

  • HepG2 cells : 77PD induces ROS production at IC50 = 12 µM, measured via DCFH-DA fluorescence. Nrf2 knockdown exacerbates apoptosis, confirming oxidative stress mediation .
  • Metabolomics : NMR-based profiling identifies glutathione depletion and succinate accumulation, linking mitochondrial dysfunction to cytotoxicity .

Advanced Research: Comparative Structure-Activity Relationships (SAR)

Q. Q8. How do structural modifications of 77PD alter its antidegradant efficacy?

  • Alkyl chain branching : Replacement of 1,4-dimethylpentyl with cyclohexyl (CPPD) reduces ozone resistance by 30% due to steric hindrance .
  • Electron-donating groups : Methoxy-substituted analogs show improved antioxidant capacity (ΔE = +0.15 V vs. SCE) but increased photolytic instability .
    SAR studies use DFT calculations (B3LYP/6-31G*) to correlate HOMO-LUMO gaps with reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Reactant of Route 2
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

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